molecular formula C21H20O14 B2755277 3,4-Di-O-galloylquinic acid CAS No. 86687-37-8

3,4-Di-O-galloylquinic acid

Cat. No.: B2755277
CAS No.: 86687-37-8
M. Wt: 496.377
InChI Key: SKUCQDOSGKINGP-YQMRLJPGSA-N
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Description

3,4-Di-O-galloylquinic acid is a naturally occurring polyphenolic compound found in various plant species. It belongs to the class of galloylquinic acids, which are esters of quinic acid and gallic acid. These compounds are known for their potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Di-O-galloylquinic acid typically involves the esterification of quinic acid with gallic acid. This can be achieved through chemical synthesis using catalysts and specific reaction conditions. One common method involves the use of acid catalysts to facilitate the esterification process. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources. For example, the compound can be isolated from the leaves of Byrsonima fagifolia using hydromethanolic extraction followed by purification through high-performance liquid chromatography (HPLC) . This method ensures a high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 3,4-Di-O-galloylquinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Hydrolysis: Under acidic or basic conditions, the ester bonds in this compound can be hydrolyzed to yield quinic acid and gallic acid.

    Esterification: The compound can form additional ester bonds with other phenolic acids.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate esterification reactions.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Hydrolysis Products: Quinic acid and gallic acid.

    Esterification Products: Various galloyl esters depending on the reactants used.

Mechanism of Action

The biological effects of 3,4-Di-O-galloylquinic acid are primarily attributed to its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

3,4-Di-O-galloylquinic acid is part of a larger family of galloylquinic acids, which include:

  • 3,5-Di-O-galloylquinic acid
  • 3,4,5-Tri-O-galloylquinic acid
  • 1,3,4,5-Tetra-O-galloylquinic acid

Uniqueness:

Properties

IUPAC Name

(1S,3R,4R,5R)-1,3-dihydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O14/c22-9-1-7(2-10(23)15(9)27)18(29)34-14-6-21(33,20(31)32)5-13(26)17(14)35-19(30)8-3-11(24)16(28)12(25)4-8/h1-4,13-14,17,22-28,33H,5-6H2,(H,31,32)/t13-,14-,17-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUCQDOSGKINGP-YQMRLJPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301007026
Record name 1,3-Dihydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301007026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86687-37-8
Record name 3,4-Di-O-galloylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086687378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dihydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301007026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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